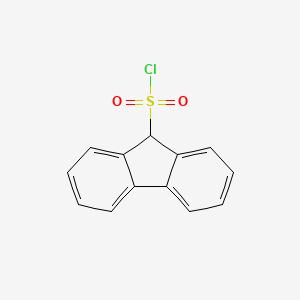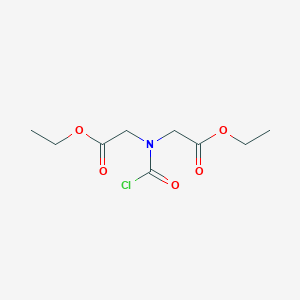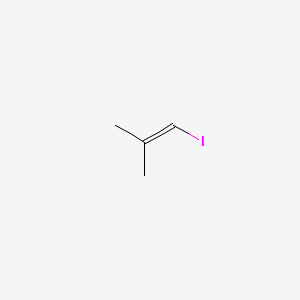
1-Iodo-2-methylprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-methylprop-1-ene is an organic compound with the molecular formula C₄H₇I It is an iodinated derivative of isobutene, characterized by the presence of an iodine atom attached to the first carbon of the propene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylprop-1-ene can be synthesized through the iodination of 2-methylpropene. One common method involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_8 + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_4\text{H}_7\text{I} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalytic processes. Transition metal catalysts, such as palladium or platinum, can be employed to facilitate the iodination reaction, improving yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 2-methylpropene.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form dihalogenated or halogenated products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in inert solvents like dichloromethane.
Major Products:
Substitution: 2-methylprop-1-ol, 2-methylpropionitrile, and 2-methylpropylamine.
Elimination: 2-methylpropene.
Addition: 1,2-dibromo-2-methylpropane and 2-bromo-2-methylpropane.
Aplicaciones Científicas De Investigación
1-Iodo-2-methylprop-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of polymers and advanced materials with unique properties.
Biological Studies: Researchers use this compound to study the effects of iodinated compounds on biological systems
Mecanismo De Acción
The mechanism of action of 1-iodo-2-methylprop-1-ene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The presence of the iodine atom enhances the compound’s reactivity by stabilizing the intermediates through inductive and resonance effects .
Comparación Con Compuestos Similares
- 1-Bromo-2-methylprop-1-ene
- 1-Chloro-2-methylprop-1-ene
- 2-Methylpropene
Comparison: 1-Iodo-2-methylprop-1-ene is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromo and chloro analogs. The larger atomic size and lower bond dissociation energy of the C-I bond make it more susceptible to nucleophilic substitution and elimination reactions. Additionally, the iodine atom’s ability to stabilize carbocations and radicals enhances the compound’s utility in various synthetic applications .
Propiedades
Número CAS |
20687-01-8 |
|---|---|
Fórmula molecular |
C4H7I |
Peso molecular |
182 g/mol |
Nombre IUPAC |
1-iodo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H7I/c1-4(2)3-5/h3H,1-2H3 |
Clave InChI |
INLKHEAPNAVZAJ-UHFFFAOYSA-N |
SMILES |
CC(=CI)C |
SMILES canónico |
CC(=CI)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



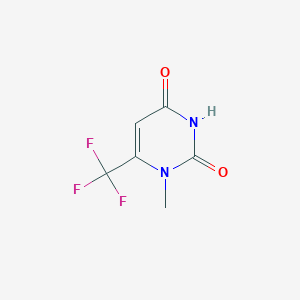
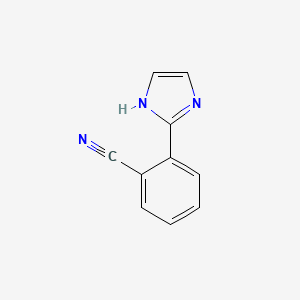
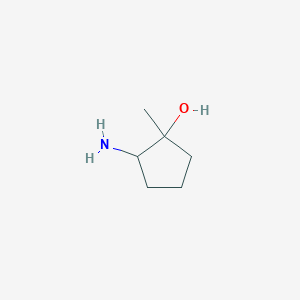
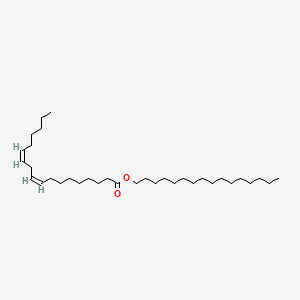
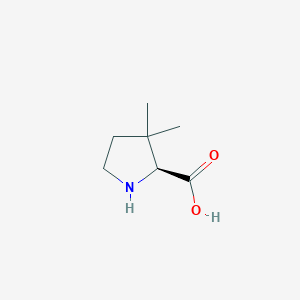
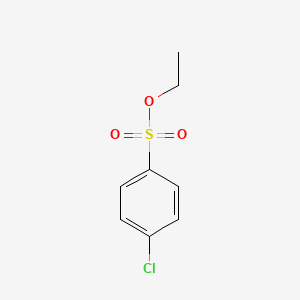
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)
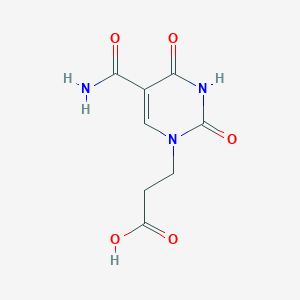
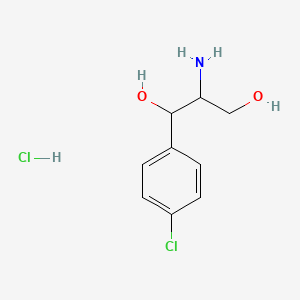
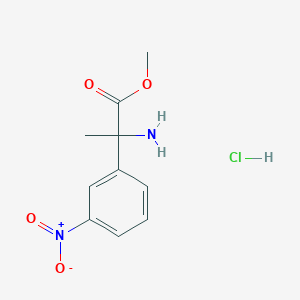
![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)
